2-(4-chlorophenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC8491637
Molecular Formula: C16H13ClN2O4S2
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2O4S2 |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H13ClN2O4S2/c1-25(21,22)12-6-7-13-14(8-12)24-16(18-13)19-15(20)9-23-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,19,20) |
| Standard InChI Key | VJYNOQAYGAKFFP-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Synthesis
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the benzothiazole ring and the introduction of the methanesulfonyl and chlorophenoxy groups. Common reagents include coupling agents and bases to facilitate these reactions.
Example Synthesis Steps:
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Formation of the benzothiazole ring.
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Introduction of the methanesulfonyl group.
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Coupling with chlorophenoxy moiety.
Biological Activities
Compounds with benzothiazole and sulfonamide moieties are known for their potential biological activities, including antimicrobial and anticancer effects. The mechanism of action often involves interaction with enzymes or receptors, modulating metabolic pathways relevant to disease progression.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | May exhibit activity against bacterial and fungal species. |
| Anticancer Activity | Potential to inhibit cancer cell growth by interacting with specific targets. |
| Anti-inflammatory Activity | Some related compounds have shown anti-inflammatory properties. |
Research Findings
While specific research findings for 2-(4-chlorophenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide are not available, related compounds have been studied for their pharmacological activities. For instance, benzothiazole derivatives have shown promise as antimicrobial and anticancer agents . Additionally, sulfonamide-based compounds have been explored for their metabolic stability and cytotoxicity .
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